molecular formula C16H14O4 B12570922 2-[4-(Benzyloxy)phenyl]-2-oxoethyl formate CAS No. 562815-04-7

2-[4-(Benzyloxy)phenyl]-2-oxoethyl formate

Katalognummer: B12570922
CAS-Nummer: 562815-04-7
Molekulargewicht: 270.28 g/mol
InChI-Schlüssel: CCEPYHZXMXMBNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(Benzyloxy)phenyl]-2-oxoethyl formate is an organic compound with the molecular formula C16H14O4 It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to an oxoethyl formate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Benzyloxy)phenyl]-2-oxoethyl formate typically involves the esterification of 2-[4-(Benzyloxy)phenyl]-2-oxoacetic acid with formic acid or its derivatives. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2-[4-(Benzyloxy)phenyl]-2-oxoethyl formate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Hydroxyethyl derivatives.

    Substitution: Nitro, bromo, or sulfonyl derivatives of the phenyl ring.

Wissenschaftliche Forschungsanwendungen

2-[4-(Benzyloxy)phenyl]-2-oxoethyl formate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials .

Wirkmechanismus

The mechanism of action of 2-[4-(Benzyloxy)phenyl]-2-oxoethyl formate involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s ability to interact with enzymes or receptors, leading to various biological effects. The oxoethyl formate group can participate in hydrogen bonding and other interactions, influencing the compound’s activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[4-(Benzyloxy)phenyl]-2-oxoethyl formate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the benzyloxy and oxoethyl formate groups allows for a wide range of chemical modifications and applications, distinguishing it from other similar compounds.

Eigenschaften

CAS-Nummer

562815-04-7

Molekularformel

C16H14O4

Molekulargewicht

270.28 g/mol

IUPAC-Name

[2-oxo-2-(4-phenylmethoxyphenyl)ethyl] formate

InChI

InChI=1S/C16H14O4/c17-12-19-11-16(18)14-6-8-15(9-7-14)20-10-13-4-2-1-3-5-13/h1-9,12H,10-11H2

InChI-Schlüssel

CCEPYHZXMXMBNJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)COC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.